2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate
Overview
Description
2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate is a synthetic organic compound with the molecular formula C15H12Cl3NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of dichlorophenoxy and chlorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(2,4-dichlorophenoxy)ethanol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
2-(2,4-dichlorophenoxy)ethanol+3-chlorophenyl isocyanate→2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane, toluene, and acetonitrile. The reaction temperature and time are carefully controlled to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl and dichlorophenoxy groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)ethyl N-(2-chlorophenyl)carbamate
- 2-(2,4-dichlorophenoxy)ethyl N-(4-chlorophenyl)carbamate
- 2-(2,4-dichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
Uniqueness
2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate is unique due to its specific combination of dichlorophenoxy and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific research and industrial contexts.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c16-10-2-1-3-12(8-10)19-15(20)22-7-6-21-14-5-4-11(17)9-13(14)18/h1-5,8-9H,6-7H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQZQDGNUFBVLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979355 | |
Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen (3-chlorophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6328-35-4 | |
Record name | NSC43668 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen (3-chlorophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-DICHLOROPHENOXY)ETHYL N-(3-CHLOROPHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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